Phloroglucide

説明

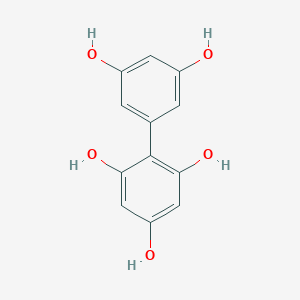

Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYRZIVKKYRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197682 | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-45-2 | |

| Record name | Phloroglucide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phloroglucinol: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of phloroglucinol (1,3,5-trihydroxybenzene), a phenolic compound with significant therapeutic and industrial potential. This document details the diverse natural sources of phloroglucinol, presents quantitative data on its prevalence, and elucidates the enzymatic pathways responsible for its synthesis in various organisms. Furthermore, it offers detailed experimental protocols for key methodologies in phloroglucinol research and visual representations of biosynthetic and experimental workflows.

Natural Sources of Phloroglucinol

Phloroglucinol and its derivatives are secondary metabolites found across different biological kingdoms, including plants, brown algae, and bacteria.[1][2][3][4] In many organisms, it serves as a fundamental building block for more complex molecules, such as phlorotannins and acylphloroglucinols.

Plant Kingdom

Several plant families are known to produce phloroglucinol and its derivatives. Notable examples include species within the genera Eucalyptus and Acacia.[5] Phloroglucinol glucosides, such as phlorin, have been isolated from Cannabis sativa, Cornus capitata, and the peel of various citrus fruits.[5]

Marine Algae

Brown algae (Phaeophyceae) are a particularly rich source of phloroglucinol-based compounds, primarily in the form of phlorotannins, which are polymers of phloroglucinol units.[6][7] These compounds can constitute a significant portion of the alga's dry weight.[7] Genera such as Ecklonia, Fucus, and Sargassum are well-documented producers of these bioactive molecules.[8][9][10] For instance, Ecklonia cava is a known source of various phloroglucinol derivatives, including eckol, dieckol, and phlorofucofuroeckol A.[8][11]

Bacteria

In the bacterial kingdom, the production of phloroglucinol is notably associated with certain species of the genus Pseudomonas.[1][2] These bacteria synthesize phloroglucinol as a precursor to antimicrobial compounds like 2,4-diacetylphloroglucinol (DAPG), which plays a crucial role in the biological control of plant pathogens.[1][2][12][13]

Quantitative Data on Phloroglucinol Content

The concentration of phloroglucinol and its derivatives varies significantly depending on the source organism, environmental conditions, and the specific tissue analyzed. The following tables summarize quantitative data from various studies.

Table 1: Phloroglucinol and its Derivatives in Brown Algae

| Algal Species | Compound | Concentration | Reference |

| Ecklonia cava | Phloroglucinol | 46.9–2296.0 mg/kg (dry weight) | [14] |

| Ecklonia cava | Dieckol | 13.3–6976.0 mg/kg (dry weight) | [14] |

| Sargassum fusiforme | Total Phlorotannins (Ethyl Acetate Fraction) | 88.48 ± 0.30 mg PGE/100 mg extract | [10] |

Table 2: Microbial Production of Phloroglucinol

| Microbial Strain | Carbon Source | Titer | Reference |

| Recombinant Escherichia coli | Glucose | 1107 ± 12 mg/L | [15][16] |

| Recombinant Escherichia coli | Acetate | 228 ± 15 mg/L | [15][16] |

| Recombinant Escherichia coli (fed-batch) | Acetate | 1.20 g/L | [17][18] |

| Engineered Yarrowia lipolytica | Not specified | 107.4 mg/L | [19] |

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol proceeds through different pathways in various organisms, with the polyketide pathway being the most common route.

Biosynthesis in Bacteria

In bacteria such as Pseudomonas fluorescens, phloroglucinol is synthesized from malonyl-CoA via the polyketide pathway.[20][21][22] The key enzyme in this process is a type III polyketide synthase known as phloroglucinol synthase (PhlD).[20][23][24] PhlD catalyzes the iterative condensation of three molecules of malonyl-CoA to form a polyketide intermediate, which then undergoes cyclization and aromatization to yield phloroglucinol.[13][25]

The overall reaction is as follows: 3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoA

In DAPG-producing Pseudomonas species, phloroglucinol is further acetylated by other enzymes in the phl gene cluster (phlA, phlB, phlC) to produce monoacetylphloroglucinol (MAPG) and subsequently 2,4-diacetylphloroglucinol (DAPG).[2][13][26]

Biosynthesis in Brown Algae

The biosynthesis of phlorotannins in brown algae also follows the acetate-malonate (polyketide) pathway.[7] Acetyl-CoA is carboxylated to form malonyl-CoA, which serves as the starter unit for a type III polyketide synthase. This enzyme catalyzes the condensation of multiple malonyl-CoA units to form a polyketide chain that subsequently cyclizes and aromatizes to produce the fundamental phloroglucinol monomer.[21] These monomers are then polymerized to form the diverse array of phlorotannins found in these organisms.

Experimental Protocols

Extraction of Phlorotannins from Brown Algae

This protocol is a generalized procedure based on common methodologies for extracting phlorotannins.

-

Sample Preparation: Collect fresh brown algae, clean to remove impurities, and freeze-dry the sample. Grind the dried algae into a fine powder.

-

Extraction: Macerate the algal powder with an aqueous ethanol solution (e.g., 30-80% ethanol) at a solid-to-liquid ratio of approximately 1:10 (w/v).[10] Perform the extraction at room temperature with agitation for a defined period (e.g., 2-24 hours).

-

Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Solvent Partitioning: Perform liquid-liquid partitioning of the aqueous concentrate with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the phlorotannins. The ethyl acetate fraction is often enriched with phlorotannins.[10]

-

Purification: Further purify the phlorotannin-rich fraction using chromatographic techniques such as column chromatography on Sephadex LH-20 or silica gel, followed by high-performance liquid chromatography (HPLC).

Heterologous Production of Phloroglucinol in E. coli

This protocol outlines the key steps for the microbial synthesis of phloroglucinol.

-

Gene Cloning: Synthesize or PCR-amplify the phloroglucinol synthase gene (phlD) from a source organism like Pseudomonas fluorescens. Clone the phlD gene into a suitable E. coli expression vector (e.g., a pET series vector) under the control of an inducible promoter (e.g., T7 promoter).

-

Host Strain Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

-

Culture and Induction: Grow the recombinant E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Induce gene expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 25-30°C) for a specified period (e.g., 12-24 hours).[18]

-

Extraction and Analysis: Harvest the cells by centrifugation. Extract phloroglucinol from the culture supernatant and/or cell lysate using a solvent like ethyl acetate. Analyze and quantify the phloroglucinol production using HPLC or HPLC-MS/MS.[27]

Quantification of Phloroglucinol by HPLC-MS/MS

This method provides high sensitivity and selectivity for the detection of phloroglucinol.

-

Sample Preparation: Prepare plasma or extract samples by protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a mobile phase gradient of acetonitrile and water (both often containing a small amount of formic acid to improve peak shape) to separate phloroglucinol from other components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transition for phloroglucinol (e.g., m/z 125.0 → 56.9) for quantification.[27]

-

Quantification: Generate a calibration curve using standards of known phloroglucinol concentrations to quantify the amount in the samples.[27]

This guide provides a foundational understanding of the natural origins and biosynthesis of phloroglucinol. The presented data and protocols offer valuable resources for researchers and professionals engaged in the exploration and application of this versatile compound.

References

- 1. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions | Semantic Scholar [semanticscholar.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic engineering of E. coli for producing phloroglucinol from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. europeanreview.org [europeanreview.org]

Phloroglucinol Derivatives in Marine Algae: A Technical Guide for Researchers

Introduction

Marine algae, particularly brown seaweeds (Phaeophyceae), are a rich and exclusive source of a unique class of polyphenolic compounds known as phlorotannins.[1] These compounds are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and exhibit a wide array of biological activities, making them promising candidates for the development of novel pharmaceuticals, nutraceuticals, and cosmeceuticals.[2][3] Phlorotannins are structurally diverse, with molecular weights ranging from 126 Da to over 650 kDa, and are categorized into several subclasses based on their linkage patterns, including fucols, phlorethols, fucophlorethols, fuhalols, eckols, and carmalols.[4][5]

This technical guide provides an in-depth overview of phloroglucinol derivatives found in marine algae, with a focus on their extraction, purification, quantification, and biological activities. It is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Quantitative Data on Phloroglucinol Derivatives

The concentration and composition of phlorotannins can vary significantly depending on the algal species, geographical location, season, and environmental conditions.[6][7] The choice of extraction and quantification methods also influences the reported values.[4] The following tables summarize quantitative data on phlorotannin content and their biological activities from various studies.

Table 1: Total Phlorotannin Content in Various Brown Algae Species

| Algal Species | Extraction Method | Quantification Assay | Total Phlorotannin Content | Reference |

| Ascophyllum nodosum | Ethanolic Extraction | Folin-Ciocalteu | 231.95 ± 8.97 µg PGE/mg | [8] |

| Fucus vesiculosus | Ethanolic Extraction | Folin-Ciocalteu | High TPC | [8] |

| Sargassum angustifolium | Ethanol-Aqueous (30-70%) | Not Specified | 0.4 - 3.4 mg PGE/g | [4] |

| Padina pavonica | Accelerated Solvent Extraction (ASE) | Folin-Ciocalteu | 7.06 mg PGE/g | [9] |

| Padina pavonica (LLE_FAE fraction) | Liquid-Liquid Extraction | Folin-Ciocalteu | 155.1 mg/g DW | [9] |

| Ecklonia maxima | Ethanolic (65%) Extraction | Not Specified | 0.16% of fresh weight | [10] |

| Saccharina latissima | Aqueous Ethanol (30% v/v) | Folin-Ciocalteu | mg PGE/g extract | [11] |

| Ascophyllum nodosum | Not Specified | Not Specified | 0.5% to 20% of dry weight | [7] |

PGE: Phloroglucinol Equivalents; DW: Dry Weight; TPC: Total Phenolic Content; LLE_FAE: Liquid-Liquid Extraction Ethyl Acetate Fraction.

Table 2: Bioactivity of Phloroglucinol Derivatives

| Compound/Extract | Algal Source | Bioactivity | Assay | IC50 / Result | Reference |

| Phlorotannin-rich extract | Padina pavonica (FC_EtOH20) | Antioxidant | DPPH Radical Scavenging | 0.06 mg/mL | [9] |

| Phlorotannin-rich extract | Cystoseira species | Anticancer | Growth Inhibition | 17.9–90.3 µg/mL | [12] |

| Dioxynodehydroeckol | Ecklonia cava | Anticancer | Growth Inhibition (MCF-7) | 64% inhibition at 100 µM | [13] |

| Eckol | Ecklonia kurome | Antibacterial (MRSA) | Minimum Bactericidal Conc. | - | [14] |

| Dieckol | Ecklonia kurome | Antibacterial (C. jejuni) | Minimum Bactericidal Conc. | 0.03 µmol/ml | [14] |

| Phloroglucinol | Ecklonia cava | Antioxidant | DPPH Radical Scavenging | High activity | [14] |

| Phloroglucinol | Not specified | Anti-inflammatory | NO Production Inhibition | Dose-dependent reduction | [15] |

| Phlorofucofuroeckol A | Not specified | Anti-inflammatory | PGE2 Production Inhibition | Significant reduction at 10 & 20 µM | [15] |

FC_EtOH20: Flash Chromatography 20% Ethanol Fraction; MRSA: Methicillin-resistant Staphylococcus aureus; C. jejuni: Campylobacter jejuni.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of phloroglucinol derivatives from marine algae, as well as a common bioactivity assay.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of phlorotannins.

Figure 1: General workflow for phlorotannin extraction and analysis.

Detailed Methodologies

Protocol 1: Solid-Liquid Extraction of Phlorotannins

This protocol is a generalized method based on several cited procedures.[5][10]

-

Sample Preparation: Wash fresh algal material with seawater to remove epiphytes and debris. Freeze-dry the cleaned algae and grind it into a fine powder. Store the powder at -20°C in the dark.

-

Extraction:

-

Suspend the dried algal powder in a solvent mixture, such as 70% aqueous acetone or 80% aqueous methanol, at a solid-to-liquid ratio of 1:10 (w/v).

-

To prevent oxidation of the phlorotannins, ascorbic acid (e.g., 0.1% w/v) can be added to the extraction solvent.[16]

-

Perform the extraction at room temperature with constant stirring for 2-4 hours, or use advanced methods like ultrasonic-assisted extraction for shorter durations.[5]

-

Separate the solid residue by centrifugation (e.g., 4000 x g for 15 minutes) or filtration.

-

Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Pool the supernatants.

-

-

Solvent Removal: Evaporate the organic solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution is the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Semi-Purification

This protocol allows for the separation of phlorotannins based on their polarity.[9][10]

-

Initial Partitioning:

-

Take the aqueous crude extract and partition it against n-hexane in a separatory funnel to remove non-polar compounds like lipids and pigments. Discard the hexane layer.

-

-

Fractionation:

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, followed by ethyl acetate.

-

Collect each organic layer. The ethyl acetate fraction is typically enriched with phlorotannins.[9]

-

Concentrate the collected fractions to dryness under reduced pressure.

-

Protocol 3: Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This is a widely used colorimetric assay for the determination of total phenolic content.[17][18]

-

Reagent Preparation:

-

Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:10 with deionized water.

-

Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate in deionized water.

-

Standard Solution: Prepare a stock solution of phloroglucinol (e.g., 1 mg/mL) and create a series of dilutions to generate a standard curve.

-

-

Assay Procedure:

-

Add 100 µL of the sample extract (or standard solution) to a test tube.

-

Add 7.9 mL of deionized water.

-

Add 500 µL of the diluted Folin-Ciocalteu reagent and mix thoroughly.

-

After 1 minute, add 1.5 mL of the sodium carbonate solution and mix again.

-

Incubate the mixture in the dark at room temperature for 2 hours.

-

-

Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer.

-

Calculation: Determine the total phenolic content of the sample from the standard curve and express the results as phloroglucinol equivalents (PGE).

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is commonly used to evaluate the free radical scavenging ability of natural products.[17]

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample/Standard Solutions: Prepare various concentrations of the extract and a positive control (e.g., ascorbic acid or BHT) in methanol.

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of the sample/standard solution in a test tube.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Signaling Pathways Modulated by Phloroglucinol Derivatives

Phloroglucinol derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Signaling Pathways

Phloroglucinols can induce apoptosis and inhibit the proliferation of cancer cells through multiple pathways.

Figure 2: Anticancer signaling pathways modulated by phloroglucinols.

Phloroglucinol and its derivatives have been shown to induce apoptosis in cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[19] This involves the upregulation of pro-apoptotic proteins like Fas and the activation of caspases-8, -9, and -3.[19] Furthermore, they can inhibit key cell survival and proliferation pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[20][21]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phloroglucinols are partly mediated through the activation of the AMPK/Nrf2/HO-1 signaling pathway.

Figure 3: Anti-inflammatory signaling pathway of phloroglucinol.

Phloroglucinol can activate AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[22] HO-1 has potent anti-inflammatory properties and can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines induced by stimuli such as lipopolysaccharide (LPS).[22]

Conclusion

Phloroglucinol derivatives from marine algae represent a vast and largely untapped resource for the discovery of new bioactive compounds. Their diverse chemical structures and wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, underscore their potential for therapeutic applications. This guide provides a foundational framework for researchers to explore these fascinating marine natural products. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and clinical efficacy of individual phlorotannins. The development of standardized extraction and analytical methods will be crucial for the consistent and reliable evaluation of these compounds and for their eventual translation into clinical and commercial products.

References

- 1. utupub.fi [utupub.fi]

- 2. A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. medipol.edu.tr [medipol.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Extraction and Purification of Phlorotannins from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 18. ijbio.com [ijbio.com]

- 19. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

The Historical Odyssey of Phloroglucinol: From Discovery to Isolation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and isolation of phloroglucinol, a trihydroxybenzene with significant applications in pharmaceuticals, diagnostics, and chemical synthesis. Beginning with its initial discovery in the mid-19th century, this document details the seminal experimental protocols that first brought this molecule to light. It further explores early synthetic methodologies, presenting them with the detail required for historical context and scientific appreciation. Quantitative data on physical properties and reaction yields are systematically tabulated for comparative analysis. Furthermore, key biochemical pathways involving phloroglucinol, including its biosynthesis and its use in the analytical degradation of tannins (phloroglucinolysis), are visually represented through detailed diagrams to elucidate the complex molecular logic. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational chemistry of this versatile compound.

Introduction

Phloroglucinol, or 1,3,5-trihydroxybenzene, is an organic compound of significant interest due to its diverse biological activities and its role as a key building block in the synthesis of a wide range of chemical compounds.[1] Its history is a testament to the meticulous and innovative spirit of 19th-century organic chemists. This guide traces the path from its first identification to the development of early synthetic routes, providing a technical foundation for understanding this important molecule.

The Initial Discovery: Heinrich Hlasiwetz and the Degradation of Phloretin

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz.[1] His work involved the chemical degradation of phloretin, a flavonoid found in the bark of apple trees. Hlasiwetz's pioneering experiment laid the groundwork for the structural elucidation of a new class of compounds.

Experimental Protocol: Isolation from Phloretin (Hlasiwetz, 1855)

Objective: To isolate the constituent components of phloretin through alkaline fusion.

Materials:

-

Phloretin (extracted from apple tree bark)

-

Potassium hydroxide (KOH)

-

Water

-

Acid (e.g., sulfuric acid or hydrochloric acid) for neutralization

-

Solvent for extraction (e.g., diethyl ether)

Procedure:

-

Alkaline Fusion: A sample of phloretin was heated with a concentrated solution of potassium hydroxide. This harsh treatment cleaved the ester and ether linkages within the phloretin molecule.

-

Neutralization: The resulting reaction mixture was cooled and then neutralized with a strong acid. This step was crucial for protonating the phenoxide ions formed during the alkaline fusion, yielding the free phenols.

-

Extraction: The neutralized solution was then subjected to extraction with a suitable organic solvent, such as diethyl ether. Phloroglucinol, being soluble in ether, would partition into the organic phase.

-

Isolation and Purification: The ether extract was then concentrated by evaporation. The crude phloroglucinol was likely purified by recrystallization from hot water, yielding colorless crystals.

This groundbreaking work not only led to the discovery of phloroglucinol but also provided a valuable tool for the structural analysis of other natural products.

Early Synthetic Approaches

Following its discovery, chemists sought to synthesize phloroglucinol in the laboratory to confirm its structure and to provide a more reliable source than natural product isolation. One of the most notable early synthetic routes proceeds from 1,3,5-trinitrobenzene.

Synthesis from 1,3,5-Trinitrobenzene

This multi-step synthesis involves the reduction of the nitro groups to amines, followed by hydrolysis of the resulting triaminobenzene. A well-documented and reliable version of this procedure is provided in Organic Syntheses.

Experimental Protocol: Synthesis of Phloroglucinol from 1,3,5-Triaminobenzene Hydrochloride

Objective: To synthesize phloroglucinol by the hydrolysis of 1,3,5-triaminobenzene.

Materials:

-

1,3,5-Triaminobenzene hydrochloride

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: A solution of 1,3,5-triaminobenzene hydrochloride in water is prepared in a flask equipped with a reflux condenser.

-

Hydrolysis: The solution is boiled for an extended period. During this time, the amino groups are displaced by hydroxyl groups through hydrolysis.

-

Crystallization: Upon cooling, phloroglucinol crystallizes from the aqueous solution.

-

Purification: The crude product can be purified by recrystallization from water with the use of decolorizing carbon to yield nearly colorless crystals of phloroglucinol dihydrate.

Yield: This preparation from triaminobenzoic acid hydrochloride is reported to yield 46–53% of the theoretical amount.

Quantitative Data

Physical and Chemical Properties of Phloroglucinol

The following table summarizes key physical and chemical properties of phloroglucinol.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molar Mass | 126.11 g/mol | [1] |

| Appearance | Colorless to beige solid | [1] |

| Melting Point | 219 °C (anhydrous) | [1] |

| 116-117 °C (dihydrate) | [1] | |

| Solubility in water | 1 g/100 mL | [1] |

| Acidity (pKa) | 8.45 | [1] |

Yields of Historical Synthesis Methods

This table provides a summary of reported yields for various historical and early industrial synthesis methods for phloroglucinol.

| Starting Material | Method | Reported Yield |

| 2,4,6-Trinitrobenzoic Acid | Reduction and Hydrolysis | 46-53% |

| 1,3,5-Triisopropylbenzene | Oxidation and Cleavage | 50-60% |

| 2,6-Dichlorophenol | Elimination and Addition | 56.6-65.2% |

| Resorcinol | Bromination and Hydrolysis | >70% |

Visualizing the Molecular Logic

Biosynthesis of Phloroglucinol

Phloroglucinol is synthesized in various organisms, including bacteria and plants, via the polyketide pathway. The following diagram illustrates the key steps in this biosynthetic route.

Caption: Biosynthesis of phloroglucinol from Acetyl-CoA.

Phloroglucinolysis: An Analytical Technique

Phloroglucinolysis is an acid-catalyzed cleavage reaction used to depolymerize condensed tannins (proanthocyanidins). Phloroglucinol acts as a nucleophile, trapping the released carbocationic extender units. This technique is instrumental in the structural analysis of these complex natural polymers.

Caption: Mechanism of Phloroglucinolysis.

Conclusion

The journey of phloroglucinol from its discovery in a 19th-century laboratory to its current status as a valuable chemical intermediate is a compelling narrative of scientific progress. The early experimental work, characterized by its ingenuity and reliance on fundamental chemical principles, has paved the way for the modern applications of this versatile molecule. This guide has provided a detailed look into the historical and chemical foundations of phloroglucinol, offering valuable insights for today's researchers and scientists. By understanding the origins and early development of such key compounds, we can better appreciate the intricate tapestry of organic chemistry and its profound impact on science and technology.

References

A Technical Guide to the Spectroscopic Properties of Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic properties of phloroglucinol (1,3,5-trihydroxybenzene), a significant compound in synthetic chemistry and a common motif in natural products. An understanding of its spectroscopic signature is critical for its identification, quantification, and characterization in various research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific structure of phloroglucinol. Due to the molecule's high C₃ᵥ symmetry, its NMR spectra are remarkably simple, providing a clear and unambiguous fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phloroglucinol is characterized by two distinct singlets, representing the two unique proton environments: the hydroxyl protons and the aromatic ring protons. The integration ratio is 1:1, corresponding to the three equivalent hydroxyl protons and the three equivalent aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for Phloroglucinol

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| DMSO-d₆ | ~9.1 | Singlet | 3H | Hydroxyl (-OH) |

| DMSO-d₆ | ~5.8 - 5.9 | Singlet | 3H | Aromatic (C-H) |

Note: The chemical shift of the acidic -OH protons can vary with concentration, temperature, and water content in the solvent.

¹³C NMR Spectroscopy

Consistent with its symmetry, the proton-decoupled ¹³C NMR spectrum of phloroglucinol displays only two signals, corresponding to the two distinct carbon environments.[1]

Table 2: ¹³C NMR Spectroscopic Data for Phloroglucinol

| Solvent | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| DMSO-d₆ | ~159.4 | C1, C3, C5 (C-OH)[2] |

| DMSO-d₆ | ~94.5 | C2, C4, C6 (C-H) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry phloroglucinol and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup: The analysis is typically performed on a 300 or 400 MHz spectrometer.[1][4]

-

Data Acquisition (¹H NMR):

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[5]

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).

-

A greater number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2-5 seconds are typically required to obtain adequate signal intensity for the quaternary carbons.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[5]

-

Infrared (IR) Spectroscopy

The IR spectrum of phloroglucinol is dominated by absorptions characteristic of its phenolic hydroxyl groups and the aromatic ring. The solid-state spectrum is commonly obtained using the potassium bromide (KBr) pellet method.[1][6]

Table 3: Key IR Absorption Bands for Phloroglucinol (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| ~3100 - 3000 | Weak - Medium | C-H (Aromatic) | Stretching |

| ~1620 - 1590 | Strong | C=C (Aromatic) | Ring Stretching |

| ~1500 - 1450 | Medium - Strong | C=C (Aromatic) | Ring Stretching |

| ~1350 - 1300 | Medium | O-H | In-plane Bending |

| ~1200 - 1150 | Strong | C-O | Stretching |

| ~820 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Note: The broadness of the O-H band is indicative of extensive intermolecular hydrogen bonding in the solid state. Contamination from water in the KBr can also contribute to a broad absorption around 3400 cm⁻¹.[7]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of dry phloroglucinol with approximately 100-200 mg of spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).[7]

-

The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Phloroglucinol exhibits strong UV absorption due to π → π* electronic transitions within the benzene ring. The position of the absorption maximum (λmax) is sensitive to the solvent and, most notably, the pH of the solution.[8]

Table 4: UV-Vis Spectroscopic Data for Phloroglucinol

| Solvent | Conditions | λmax (nm) |

|---|---|---|

| Methanol | Neutral | ~267 |

| Water | Acidic / Neutral (pH < 8) | ~267 |

| Water | Basic (pH > 9) | ~290 - 300 |

Under basic conditions, the phenolic protons are abstracted, forming the phenolate ion. This increases conjugation and results in a bathochromic (red) shift to a longer wavelength, a characteristic behavior for phenols.[9][10]

Experimental Protocol for UV-Vis Spectroscopy

-

Stock Solution Preparation: Accurately prepare a stock solution of phloroglucinol in the desired solvent (e.g., methanol or buffered water) at a concentration of approximately 100 µg/mL.[11]

-

Serial Dilutions: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution to determine the linear range of absorbance.[11]

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as the blank (reference).

-

Fill a second quartz cuvette with the sample solution.

-

Scan the wavelength range from approximately 400 nm down to 200 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

-

pH Dependence Study: To observe the effect of pH, prepare solutions in a series of aqueous buffers with known pH values (e.g., pH 4, 7, 10) and record the spectrum for each.[8]

Integrated Spectroscopic Analysis Workflow

The conclusive identification of phloroglucinol relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample to structural confirmation.

Caption: Workflow for the spectroscopic characterization of phloroglucinol.

This integrated approach ensures that the structural assignment is based on complementary data: NMR provides the precise carbon-proton framework, IR confirms the presence of key functional groups, and UV-Vis offers information on the conjugated electronic system. Together, they provide a robust and reliable characterization of the molecule.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. azom.com [azom.com]

- 7. Why Is Kbr Inactive In Ir? The Key To Transparent Sample Analysis - Kintek Solution [kindle-tech.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

Phloroglucinol: A Pivotal Secondary Metabolite in Plant Physiology and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives represent a significant class of plant secondary metabolites with multifaceted roles in plant growth, development, and defense. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and analytical methodologies pertaining to phloroglucinols in plants. It is designed to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this versatile group of compounds.

Introduction

Phloroglucinols are polyphenolic compounds characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5. They are widely distributed in the plant kingdom, as well as in brown algae and some bacteria.[1] In plants, these compounds are not merely metabolic byproducts but active participants in a range of physiological processes. They contribute to the structural integrity of cell walls as precursors to lignin, exhibit hormone-like activities influencing growth and development, and play a crucial role in defense against herbivores and pathogens.[2][3] The diverse biological activities of phloroglucinol derivatives, including antimicrobial, anti-inflammatory, and antioxidant properties, have also made them attractive targets for pharmaceutical research and development.[4][5]

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in plants and bacteria primarily follows the polyketide pathway.[6] The key enzyme in this pathway is phloroglucinol synthase, a type III polyketide synthase.[7]

The biosynthetic process can be summarized in the following steps:

-

Formation of Malonyl-CoA: The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.

-

Polyketide Chain Formation: Phloroglucinol synthase catalyzes the sequential condensation of three molecules of malonyl-CoA.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to yield the stable phloroglucinol ring.[8]

This core structure can then be further modified by various enzymes to produce a wide array of phloroglucinol derivatives, including acylated, alkylated, and glycosylated forms.[1]

Figure 1: Simplified biosynthesis pathway of phloroglucinol.

Physiological Roles in Plants

Phloroglucinol and its derivatives exert a wide range of effects on plant physiology, from structural reinforcement to developmental regulation.

Lignin Precursor and Cell Wall Modification

Phloroglucinol is a key precursor in the biosynthesis of lignin, a complex polymer that provides structural rigidity to plant cell walls.[2] The Wiesner test, a common histochemical stain for lignin, specifically reacts with cinnamaldehyde residues in the lignin polymer, producing a characteristic red-violet color.[9] This staining is a direct result of the phloroglucinol moiety within the lignin structure. The degree of lignification, influenced by the availability of precursors like phloroglucinol, is critical for plant strength, water transport, and defense against pathogens.

Hormone-like Activities: Auxin and Cytokinin Effects

Phloroglucinol exhibits both auxin-like and cytokinin-like activities, making it a significant player in plant tissue culture and development.[3][10]

-

Auxin Synergy: When used in combination with auxins, phloroglucinol can enhance rooting in a variety of plant species. It is believed to act as an auxin synergist or protector, potentially by inhibiting the enzymatic degradation of auxins.[3]

-

Cytokinin-like Effects: Phloroglucinol can promote shoot formation and somatic embryogenesis, effects typically associated with cytokinins.[10] This suggests that phloroglucinol may interact with or modulate cytokinin signaling pathways.

These dual hormonal activities underscore the potential of phloroglucinol as a plant growth regulator in micropropagation and agricultural applications.

Figure 2: Dual hormone-like roles of phloroglucinol.

Role in Plant Defense

Many phloroglucinol derivatives, particularly formylated phloroglucinols (FPCs) found in genera like Eucalyptus, serve as potent defense compounds against herbivores. These compounds can act as feeding deterrents due to their astringent taste and potential toxicity. Furthermore, the antimicrobial properties of various phloroglucinols contribute to the plant's defense against pathogenic fungi and bacteria.[4]

Quantitative Data

The concentration of phloroglucinol and its derivatives can vary significantly between plant species, tissues, and in response to environmental conditions. The following tables summarize some of the available quantitative data.

| Plant Species | Tissue | Compound Class | Concentration (mg/g DW) | Reference |

| Eucalyptus camphora | Expanded Leaves | Total FPCs | 65 | [9] |

| Eucalyptus globulus | Expanded Leaves | Total FPCs | 41 | [9] |

| Eucalyptus melliodora | Leaves | Sideroxylonals | up to 52 | [9] |

Table 1: Concentration of Formylated Phloroglucinols (FPCs) in Eucalyptus Species.

| Derivative | Bioactivity | Cell Line | IC50 (µM) | Reference |

| Diacylphloroglucinol | iNOS Inhibition | - | 19.0 | [11] |

| Alkylated acylphloroglucinol | iNOS Inhibition | - | 19.5 | [11] |

| Diacylphloroglucinol | NF-κB Inhibition | - | 34.0 | [11] |

| Alkylated acylphloroglucinol | NF-κB Inhibition | - | 37.5 | [11] |

| Sampsonol A | Cytotoxicity | Four human tumor cell lines | 13-28 | [12] |

| Sampsonol B | Cytotoxicity | Four human tumor cell lines | 13-28 | [12] |

| Sampsonol C | Anti-inflammatory | RAW 264.7 macrophages | 27.3 | [12] |

| Sampsonol F | Anti-inflammatory | RAW 264.7 macrophages | 29.3 | [12] |

Table 2: Bioactivity of Synthetic and Natural Phloroglucinol Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phloroglucinol in plants.

Extraction and Quantification of Phloroglucinols by HPLC-DAD

This protocol is adapted for the analysis of phloroglucinol and its derivatives in plant tissues.

5.1.1. Extraction

-

Sample Preparation: Homogenize fresh or lyophilized plant material to a fine powder.

-

Solvent Extraction: Extract a known weight of the powdered tissue (e.g., 10 g) with a suitable solvent. A common solvent system is 70% ethanol (100 mL).

-

Extraction Procedure: Blend the sample and solvent for approximately 12 minutes.

-

Filtration: Filter the extract through a Whatman No. 4 filter paper under vacuum.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

-

Reconstitution: Dissolve the residue in a known volume of 70% ethanol (e.g., 20 mL).

-

Dilution and Filtration: Dilute an aliquot of the reconstituted extract (e.g., 0.2 mL into 10 mL) with 50% methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.[4]

5.1.2. HPLC-DAD Analysis

-

HPLC System: An Agilent 1100 Series HPLC System or equivalent equipped with a Diode Array Detector (DAD).

-

Column: Supelco Discovery C18 (4.6 × 250 mm, 5 µm) or a similar C18 column.

-

Column Temperature: 25 °C.

-

Mobile Phase:

-

Solvent A: 0.05% phosphoric acid in deionized water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0–4 min, 0% B

-

4–8 min, 0–30% B

-

8–30 min, 30–45% B

-

30–31 min, 45–70% B

-

31–36 min, 70% B

-

36–37 min, 70–0% B

-

37–45 min, 0% B

-

-

Detection: Monitor at 230 nm.[4]

-

Quantification: Prepare standard solutions of phloroglucinol in 50% methanol at various concentrations (e.g., 0.5, 2, 5, 10, and 20 mg/L) to generate a calibration curve for quantification.[4]

Figure 3: Workflow for HPLC-DAD quantification of phloroglucinol.

Histochemical Detection of Lignin (Wiesner Test)

This qualitative test is used to visualize lignified tissues in plant cross-sections.

-

Reagent Preparation:

-

Prepare a 2% (w/v) solution of phloroglucinol in 95% ethanol.

-

Use concentrated hydrochloric acid (HCl).

-

-

Staining Procedure:

-

Cut thin cross-sections of the plant tissue.

-

Treat the sections with the 2% phloroglucinol solution for 5 minutes.

-

Mount the sections in a drop of concentrated HCl.

-

-

Observation: Observe under a light microscope. The development of a reddish-purple color indicates the presence of lignin.[13]

Induction of Somatic Embryogenesis with Phloroglucinol

This protocol provides a general framework for investigating the effect of phloroglucinol on somatic embryogenesis, using Eucalyptus as an example.

-

Explant Preparation: Use shoot apex and leaf explants from in vitro-grown shoots.

-

Induction Medium:

-

Basal medium (e.g., Murashige and Skoog).

-

Supplement with an auxin, such as 40 µM picloram.

-

Add phloroglucinol at various concentrations (e.g., 0, 10, 25, 50, 100 µM) to different treatment groups.

-

Incorporate 40 mg/L arabic gum.

-

-

Culture Conditions: Culture the explants on the induction medium in the dark at 25°C for 8 weeks.

-

Maturation and Germination:

-

Transfer the induced embryogenic cultures to a basal medium without plant growth regulators for embryo maturation.

-

Germinate mature somatic embryos in a liquid germination medium.[10]

-

Signaling Pathways

Phloroglucinol's hormone-like activities suggest its interaction with or modulation of plant signaling pathways, particularly those of auxin and cytokinin.

Interaction with Auxin and Cytokinin Signaling

While the precise molecular interactions are still under investigation, evidence suggests that phloroglucinol can influence the outcomes of auxin and cytokinin signaling.

-

Auxin Signaling: The synergistic effect of phloroglucinol on rooting suggests it may enhance auxin perception at the receptor level, influence auxin transport, or protect auxin from degradation, thereby amplifying the downstream signaling cascade that leads to the expression of root development genes.

-

Cytokinin Signaling: Phloroglucinol's ability to promote shoot formation and cell division points towards an interaction with the cytokinin signaling pathway. This could involve direct binding to cytokinin receptors, although this is less likely, or modulation of downstream components of the two-component signaling system that characterizes cytokinin perception and response.

Figure 4: Postulated interaction of phloroglucinol with auxin and cytokinin signaling pathways.

Conclusion

Phloroglucinol and its derivatives are a diverse and functionally significant class of secondary metabolites in plants. Their roles as lignin precursors, plant growth regulators with hormone-like activities, and defense compounds highlight their importance in plant physiology. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the biosynthesis, regulation, and application of these fascinating molecules. Future research into the precise molecular mechanisms underlying their hormone-like activities and their interactions with signaling pathways will undoubtedly unveil new avenues for their application in agriculture, biotechnology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 6. Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Fast high-performance liquid chromatographic analysis of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

solubility and stability of phloroglucinol in different solvents

An In-depth Technical Guide on the Solubility and Stability of Phloroglucinol in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol, or 1,3,5-trihydroxybenzene, is a benzenetriol isomer with significant applications in the pharmaceutical and chemical industries.[1] It serves as a key starting material in the synthesis of pharmaceuticals, explosives, and as a coupling agent in printing.[1][2] In medicine, it is primarily utilized as an antispasmodic agent.[3] The efficacy, formulation, and storage of phloroglucinol-containing products are intrinsically linked to its solubility and stability characteristics in various solvents. Understanding these properties is crucial for process development, formulation design, and ensuring the therapeutic effectiveness and shelf-life of the final product.

This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Solubility of Phloroglucinol

Phloroglucinol is a polar organic compound, a property dictated by its three hydroxyl groups. This polarity governs its solubility profile. From aqueous solutions, phloroglucinol typically crystallizes as a dihydrate (C₆H₆O₃·2H₂O), which has a melting point of 116–117 °C. The anhydrous form melts at a much higher temperature of 218–220 °C.[4]

Qualitative and Quantitative Solubility Data

Phloroglucinol exhibits a wide range of solubilities in common laboratory solvents. It is generally very soluble in polar organic solvents and has moderate solubility in water.

Table 1: Solubility of Phloroglucinol in Various Solvents

| Solvent | Formula | Type | Solubility ( g/100 mL) | Solubility (mg/mL) | Temperature (°C) | Reference(s) |

| Water | H₂O | Protic | 1.06 | 10.6 | 20 | [4] |

| Water | H₂O | Protic | 1.12 | 11.17 | Room Temp | [2] |

| Ethanol | C₂H₅OH | Protic | Miscible | ~250 (approx. 25 mg/mL) | - | [4][5] |

| Methanol | CH₃OH | Protic | Miscible | - | - | [4] |

| Acetone | C₃H₆O | Aprotic | Miscible | - | - | [4] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Miscible | - | - | [4] |

| Pyridine | C₅H₅N | Aprotic | Miscible | - | - | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | - | ~15 | - | [5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | - | ~30 | - | [5] |

| DMF:PBS (pH 7.2) (1:1) | - | Aqueous Buffer | - | ~0.5 | - | [5] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol: Solubility Determination (Static Gravimetric Method)

The solubility of a compound can be determined using several methods. The static analytic or gravimetric method is a reliable approach for generating accurate solubility data.[6]

Objective: To determine the equilibrium solubility of phloroglucinol in a specific solvent at a controlled temperature.

Materials:

-

Phloroglucinol (anhydrous or dihydrate, as required)

-

Solvent of choice

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer (for analysis) or drying oven (for gravimetric finish)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of phloroglucinol to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the container at a high speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Quantification:

-

Analytical Method (e.g., HPLC): Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of phloroglucinol.

-

Gravimetric Method: Transfer the known volume of the supernatant to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the phloroglucinol. Weigh the container with the residue. The mass of the dissolved phloroglucinol is the difference between the final and initial weights of the container.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Stability of Phloroglucinol

The stability of phloroglucinol is influenced by several environmental factors, including pH, temperature, light, and the presence of oxygen.[7] Degradation can lead to a loss of potency and the formation of undesirable impurities.

Factors Affecting Stability

-

pH: Phloroglucinol is a weak triprotic acid.[4] Studies have shown it is more susceptible to degradation in alkaline (basic) conditions compared to acidic or neutral conditions.[3] Alkaline hydrolysis can be a significant degradation pathway.[3]

-

Oxidation: As a phenolic compound, phloroglucinol is prone to oxidation, which can be accelerated by air and light.[4] This can result in a color change, with the typically white or colorless solid taking on a beige tint.[4]

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7] While the anhydrous form is thermally stable up to its melting point, solutions may degrade more rapidly at elevated temperatures. The dihydrate form is unstable above 50 °C at ambient humidity, readily losing its water of hydration.[8]

-

Light: Phloroglucinol is light-sensitive.[2] Exposure to UV or ambient light can induce photolytic degradation, although some studies indicate it is more stable to photolytic stress compared to oxidative or hydrolytic stress.[2][3]

-

Moisture: The compound is hygroscopic, meaning it can absorb moisture from the air.[2][9] The dihydrate form is unstable below 16% relative humidity at 25 °C.[8]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential in drug development to identify likely degradation products and establish the intrinsic stability of a molecule. A stability-indicating analytical method, typically HPLC, is developed and validated for this purpose.[3]

Objective: To investigate the degradation behavior of phloroglucinol under various stress conditions.

Materials:

-

Phloroglucinol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

UV chamber, temperature-controlled oven

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of phloroglucinol in a suitable solvent (e.g., mobile phase or a water/organic mixture).[3]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60 °C for a specified time) if necessary to induce degradation. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before analysis. A study found phloroglucinol to be susceptible to alkaline conditions.[3]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified time. Phloroglucinol is known to be susceptible to oxidation.[3]

-

Thermal Degradation: Expose a solid sample or a solution of phloroglucinol to dry heat in an oven (e.g., 80-100 °C) for an extended period.[3]

-

Photolytic Degradation: Expose a solution of phloroglucinol to UV light (e.g., in a UV chamber for 24 hours).[3]

-

-

Sample Analysis:

-

Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent phloroglucinol peak.

-

Use a PDA detector to check for peak purity of the parent compound peak in the stressed samples to ensure it is not co-eluting with any degradants.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the degradation products if possible using techniques like LC-MS.

-

Establish the degradation pathway and identify the conditions under which phloroglucinol is least stable.

-

Conclusion

The solubility and stability of phloroglucinol are critical parameters for its successful application in research and industry. It is highly soluble in polar organic solvents like ethanol, methanol, and acetone, and moderately soluble in water. Its stability is compromised by alkaline conditions, oxidizing agents, and exposure to light and high temperatures. Forced degradation studies confirm that phloroglucinol is particularly susceptible to alkaline hydrolysis and oxidation. Therefore, for formulation and storage, it is recommended to maintain a neutral to acidic pH, protect from light, and store in a cool, dry environment in well-sealed containers to prevent oxidation and moisture uptake. This guide provides the foundational data and methodologies to assist researchers and developers in handling phloroglucinol effectively.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. Phloroglucinol | 108-73-6 [chemicalbook.com]

- 3. ijrpns.com [ijrpns.com]

- 4. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

Phloroglucinol: A Technical Guide for Researchers and Drug Development Professionals

Phloroglucinol , a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities and therapeutic potential. This technical guide provides an in-depth overview of its core properties, analytical methodologies, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Phloroglucinol, systematically named benzene-1,3,5-triol, is a colorless, crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 108-73-6 | |

| Molecular Formula | C₆H₆O₃ | |

| Molecular Weight | 126.11 g/mol | |

| Appearance | Colorless to beige solid | |

| Melting Point | 219 °C | |

| Solubility | Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine. |

Biological Activities and Signaling Pathways

Phloroglucinol exhibits a range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. Its primary mechanism in oncology is the induction of apoptosis in cancer cells through multiple signaling cascades.

Pro-apoptotic Signaling Pathways

Phloroglucinol has been shown to induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. Phloroglucinol upregulates the expression of Fas (a death receptor) and Fas-associated death domain (FADD), leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

-

Intrinsic (Mitochondrial) Pathway: Phloroglucinol modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of caspase-9, which in turn activates caspase-3, leading to programmed cell death.

Phloroglucinol also influences key signaling pathways that regulate cell survival and proliferation:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Phloroglucinol has been observed to inactivate this pathway, thereby promoting apoptosis in cancer cells.

-

Ras/ERK-MAPK Pathway: This cascade is involved in cell proliferation, differentiation, and survival. Phloroglucinol can suppress this pathway, contributing to its anti-proliferative effects.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of phloroglucinol in various samples.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Phloroglucinol standard of known purity.

-

Solvents for sample and standard preparation (e.g., methanol or mobile phase).

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of phloroglucinol standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction, filtration, and dilution to bring the phloroglucinol concentration within the range of the calibration curve.

4. Analysis:

-

Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of phloroglucinol in the samples by comparing their peak areas to the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of phloroglucinol on cancer cell lines.

1. Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Phloroglucinol stock solution (dissolved in a suitable solvent like DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of phloroglucinol for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by phloroglucinol.

1. Materials:

-

Cells treated with phloroglucinol.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Akt, ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

2. Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of phloroglucinol from various studies.

| Assay | Cell Line/System | Parameter | Value |

| Cell Viability (MTT) | HT-29 (Colon Cancer) | IC₅₀ (48h) | ~50 µg/mL |

| Antioxidant (DPPH) | In vitro | IC₅₀ | Concentration-dependent |

| Anti-inflammatory | RAW 264.7 Macrophages | NO Production Inhibition | Concentration-dependent |

| HPLC-MS/MS LoQ | Human Plasma | Lower Limit of Quantification | 1.976 ng/mL |

This guide provides a foundational understanding of phloroglucinol for research and development purposes. The detailed protocols and summarized data serve as a valuable resource for designing and conducting further investigations into the therapeutic potential of this versatile compound.

The Tautomeric Life of Phloroglucinol: A Deep Dive into its Keto-Enol Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Phloroglucinol (1,3,5-trihydroxybenzene), a seemingly simple aromatic compound, harbors a fascinating and complex chemical personality. Its ability to exist in multiple tautomeric forms, switching between enol and keto structures, has profound implications for its chemical reactivity, physical properties, and biological activity. This technical guide delves into the core of phloroglucinol's tautomerism, presenting quantitative data, detailed experimental methodologies, and visual representations to provide a comprehensive understanding for professionals in research and drug development.

The Dual Nature: Enol vs. Keto

In its most commonly depicted form, phloroglucinol is an aromatic benzenetriol (the tri-enol form). However, it can undergo tautomerization to exist in equilibrium with its keto forms, primarily 1,3,5-cyclohexanetrione. The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (solid vs. solution), solvent polarity, and pH.

While the neutral molecule exists almost exclusively in the aromatic tri-enol form, the equilibrium can shift dramatically upon deprotonation.[1] This dynamic interplay between the tautomers is crucial for understanding its reaction mechanisms and potential interactions in biological systems.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the different tautomeric and ionic species of phloroglucinol has been extensively studied. The following tables summarize key quantitative data from spectroscopic and potentiometric investigations.

Table 1: pKa Values for the Dissociation of Phloroglucinol in Aqueous Solution

| pKa | Value | Species Transition |

| pKa1 | 8.0 - 8.5 | Neutral (enol) ⇌ Monoanion (enol) |

| pKa2 | 8.9 - 9.5 | Monoanion (enol) ⇌ Dianion (keto) |

| pKa3 | ~14 | Dianion (keto) ⇌ Trianion (enol) |

Data sourced from references[2][3].

Table 2: 13C NMR Chemical Shifts (δ) of Phloroglucinol Species in Aqueous Solution

| Species | Carbon Atom(s) | Chemical Shift (ppm) |

| Neutral (1a) | >CH | 98 |

| C1, C3, C5 | 160.9 | |

| Monoanion (1b) | >CH | 98 |

| C1, C3, C5 | 164.4 | |

| Dianion (2c - keto) | >CH₂ | 46 |

| ≥CH | 101 | |

| C3, C5 | 188 | |

| C1 | 197 | |

| Trianion (1d) | >CH | 100 |

| C1, C3, C5 | 170 |

Data sourced from reference[2]. Note: The dianion exists predominantly in the keto form (3,5-dihydroxy-2,5-cyclohexadienone dianion).[2]

Visualizing the Tautomeric Equilibrium